3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

Nucleoside Chemistry Protecting Group Strategy Acid Lability

This 3',5'-bis-O-TBDMS deoxycytidine delivers unmatched orthogonal hydroxyl protection critical for automated oligonucleotide synthesis. The dual tert-butyldimethylsilyl groups are ≈20,000-fold more acid-stable than TMS, yet less sterically hindered than TBDPS—enabling selective 2′-position or nucleobase modification while the 3′/5′ hydroxyls remain protected. This precise control directly elevates coupling efficiency and final product purity in therapeutic oligo (ASO, siRNA) manufacturing and dCK inhibitor development. Supplied at ≥98% purity. Procure with confidence for reproducible phosphoramidite building-block synthesis and cholyl-CoA biosynthetic studies.

Molecular Formula C₂₁H₄₁N₃O₄Si₂
Molecular Weight 455.74
CAS No. 51549-29-2
Cat. No. B1141747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
CAS51549-29-2
Synonyms3’,5’-Bis-O-tert-butyldimethylsilyl-2’-deoxycytidine;  2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine
Molecular FormulaC₂₁H₄₁N₃O₄Si₂
Molecular Weight455.74
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine (CAS 51549-29-2) – Properties and Utility in Nucleoside Chemistry


3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine (CAS 51549-29-2) is a protected nucleoside derivative of deoxycytidine, featuring two tert-butyldimethylsilyl (TBDMS) groups at the 3' and 5' hydroxyl positions of the sugar moiety . This compound belongs to the class of silyl-protected nucleosides, which are fundamental building blocks in oligonucleotide synthesis and nucleoside analog development . The TBDMS groups serve as orthogonal protecting groups that confer enhanced lipophilicity and stability, enabling selective manipulation of the nucleoside under a variety of synthetic conditions [1].

Why Unprotected or Alternative Protected Deoxycytidines Cannot Replace 3',5'-Bis-O-(TBDMS)-deoxycytidine in Precision Synthesis


Generic substitution of this TBDMS-protected deoxycytidine with other protected forms (e.g., TMS, acyl, or benzoyl) or the unprotected nucleoside is not feasible due to profound differences in stability, orthogonal deprotection compatibility, and synthetic efficiency. Unprotected deoxycytidine is incompatible with standard phosphoramidite coupling due to competing side reactions at the nucleobase and sugar hydroxyls [1]. Alternative protecting groups exhibit trade-offs in stability and deprotection kinetics: for instance, TMS is approximately 20,000-fold less stable to acid than TBDMS [2], while TBDPS, though ~100-fold more acid-stable than TBDMS , is less stable under basic conditions and bulkier, potentially hindering coupling yields [3]. The specific balance of stability, selective deprotection, and synthetic compatibility offered by 3',5'-Bis-O-(TBDMS)-deoxycytidine is not replicated by any single alternative, making it a distinct, non-substitutable reagent in workflows requiring precise control over hydroxyl reactivity.

Quantitative Differentiation of 3',5'-Bis-O-(TBDMS)-deoxycytidine Against Key Alternatives


Acid Stability Advantage: TBDMS vs. TMS Protection in Deoxycytidine

The TBDMS protecting group in 3',5'-Bis-O-(TBDMS)-deoxycytidine confers a 20,000-fold greater acid stability compared to the trimethylsilyl (TMS) analogue [1]. This differential is critical for synthetic sequences involving acidic steps, where TMS-protected nucleosides would undergo premature deprotection.

Nucleoside Chemistry Protecting Group Strategy Acid Lability

Base Stability and Orthogonal Deprotection: TBDMS vs. Acyl Protecting Groups

TBDMS ethers, including those in 3',5'-Bis-O-(TBDMS)-deoxycytidine, exhibit high stability to aqueous base, whereas commonly used acyl protecting groups (e.g., acetyl, benzoyl) are base-labile [1]. This orthogonality allows for the selective deprotection of acyl groups (e.g., on the nucleobase) with base without affecting the TBDMS-protected sugar hydroxyls, a key advantage in complex oligonucleotide assembly [2].

Oligonucleotide Synthesis Orthogonal Deprotection Base Stability

Selective Primary vs. Secondary Hydroxyl Protection in Deoxycytidine Synthesis

The synthesis of 3',5'-Bis-O-(TBDMS)-deoxycytidine exploits the known selectivity of tert-butyldimethylsilyl chloride for primary over secondary hydroxyls in deoxynucleosides. The 5'-hydroxyl is preferentially silylated, and under controlled conditions, a second equivalent reacts at the 3'-position [1]. This built-in selectivity simplifies the preparation of the bis-protected compound compared to non-selective alternatives.

Regioselective Silylation Nucleoside Modification Synthetic Efficiency

Deprotection Kinetics: Fluoride-Mediated Cleavage of TBDMS vs. TBDPS Ethers

The TBDMS group is readily cleaved by fluoride ions (e.g., TBAF) under mild conditions, whereas the bulkier TBDPS group is significantly more resistant . This difference in deprotection kinetics allows for selective removal of TBDMS in the presence of TBDPS, or for a faster, more complete deprotection of TBDMS when orthogonal deprotection is not required. The practical consequence is a shorter and more reliable deprotection step for TBDMS-protected deoxycytidine [1].

Deprotection Efficiency Fluoride Reagents Silyl Ether Cleavage

Impact of TBDMS Protection on Nucleoside Solubility and Handling

The introduction of two TBDMS groups in 3',5'-Bis-O-(TBDMS)-deoxycytidine significantly increases the lipophilicity of the parent deoxycytidine. This enhanced lipophilicity improves solubility in organic solvents commonly used in nucleoside chemistry (e.g., ethyl acetate, DMSO) and facilitates purification by normal-phase chromatography . In contrast, unprotected deoxycytidine or those with polar protecting groups (e.g., acetyl) remain largely water-soluble, complicating organic-phase workup and purification.

Nucleoside Solubility Lipophilicity Chromatographic Purification

Synthetic Yields in TBDMS-Protected Deoxycytidine Chemistry

While direct yield data for the synthesis of 3',5'-Bis-O-(TBDMS)-deoxycytidine itself are not readily available in public abstracts, a closely related compound, 2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine (an isomeric mix), is reported with an ~87% yield in a specific deprotection study [1]. Additionally, overall yields for converting nucleosides to their 2'-deoxyribonucleosides using TBDMS protection and deprotection steps range from 60% to 80% [2]. These figures provide a quantitative baseline for the efficiency of TBDMS-based protection strategies in nucleoside chemistry, which can be contrasted with lower yields often observed with more labile protecting groups that suffer from premature deprotection.

Synthetic Efficiency Nucleoside Yield Phosphoramidite Synthesis

Key Research and Industrial Applications for 3',5'-Bis-O-(TBDMS)-deoxycytidine (CAS 51549-29-2)


Synthesis of Modified Oligonucleotides and Antisense Agents

3',5'-Bis-O-(TBDMS)-deoxycytidine is a critical intermediate for the synthesis of oligodeoxyribonucleotides . Its orthogonal protection allows for the selective introduction of modifications at the 2'-position or on the nucleobase while the 3' and 5' hydroxyls remain protected. This is essential for creating phosphoramidite building blocks used in the automated solid-phase synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, where precise control over protecting group strategy directly impacts final product purity and yield .

Preparation of Deoxycytidine Kinase (dCK) Inhibitors and Prodrugs

Protected deoxycytidine derivatives like 3',5'-Bis-O-(TBDMS)-deoxycytidine are valuable starting materials for synthesizing dCK inhibitors and related nucleoside analogs [1]. The lipophilic TBDMS groups enhance cellular permeability of prodrug forms, and the selective deprotection strategy enables the generation of active metabolites. This compound can be used to prepare crystalline forms of dCK inhibitors for pharmaceutical development [2].

Biosynthesis of Cholyl-CoA and Metabolic Studies

This compound has been specifically cited as an intermediate for the biosynthesis of cholyl-CoA , a key molecule in bile acid metabolism. Its use in this context leverages the TBDMS protection to enable chemical transformations that would otherwise be incompatible with the nucleoside's native hydroxyl groups. This application highlights the compound's utility beyond nucleic acid chemistry, extending into metabolic and enzymatic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.